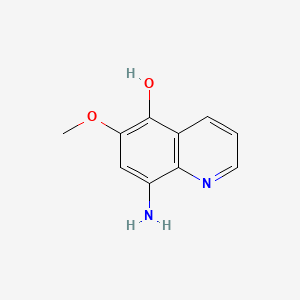

5-Hydroxy-6-methoxy-8-aminoquinoline

Description

5-Hydroxy-6-methoxy-8-aminoquinoline is a quinoline derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) substituents at positions 5, 6, and 8, respectively. Quinoline derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, antimalarial, and corrosion inhibition activities .

Properties

IUPAC Name |

8-amino-6-methoxyquinolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-5-7(11)9-6(10(8)13)3-2-4-12-9/h2-5,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVIZULWMBKCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)N)N=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986848 | |

| Record name | 8-Amino-6-methoxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-57-5 | |

| Record name | 5-Hydroxy-6-methoxy-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-6-methoxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Hydroxy-6-methoxy-8-aminoquinoline (5H6MQ) is a compound of significant interest due to its biological activities, particularly in the context of malaria treatment and its associated toxicities. This article presents a detailed overview of the biological activity of 5H6MQ, including its mechanisms of action, therapeutic potential, and adverse effects, supported by research findings and case studies.

5H6MQ is part of the 8-aminoquinoline class of compounds, which are known for their antimalarial properties. The mechanism through which 5H6MQ exerts its effects involves:

- Inhibition of Plasmodium Parasites : 5H6MQ and its metabolites are believed to interfere with critical survival stages of Plasmodium parasites, thus enhancing the efficacy of malaria treatments. The compound acts by inducing oxidative stress in the parasites, leading to their death .

- Metabolism and Toxicity : The metabolism of 5H6MQ can lead to the formation of reactive metabolites, such as N-hydroxylated derivatives. These metabolites can induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, highlighting a significant safety concern .

Biological Activity and Efficacy

Research has demonstrated that 5H6MQ possesses notable biological activity:

- Antimalarial Efficacy : In vitro studies have shown that 5H6MQ exhibits potent activity against Plasmodium species. For instance, it has been reported to cause a tenfold elevation in hemolytic activity in certain assays, indicating its effectiveness in combating malaria .

- Case Studies : Clinical observations have noted that patients treated with primaquine (a related compound) often experience varying degrees of hemolytic anemia when metabolizing 5H6MQ. This underscores the importance of monitoring G6PD levels in patients prior to treatment .

Toxicity Profile

The toxicity associated with 5H6MQ is primarily linked to its hemolytic effects:

- Hemolytic Anemia : The compound can induce methemoglobinemia and hemolysis, particularly in G6PD-deficient individuals. In controlled studies, exposure to metabolites like MAQ-NOH (a product of 5H6MQ metabolism) resulted in significant decreases in erythrocyte survival rates .

- Clinical Implications : Due to these toxic effects, careful patient selection and monitoring are crucial when administering drugs related to 5H6MQ. For example, coadministration with other antimalarials like quinine has been shown to modify the extent of methemoglobinemia observed .

Data Tables

The following table summarizes key findings related to the efficacy and toxicity of 5H6MQ and its analogs:

| Compound | Efficacy Against Plasmodium | Hemolytic Activity | G6PD Deficiency Impact |

|---|---|---|---|

| This compound | High | Significant | Severe |

| Primaquine | Moderate | High | Severe |

| Tafenoquine | High | Moderate | Low |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key quinoline derivatives with substitutions at positions 5, 6, and 8 are compared below:

Physicochemical Properties

- Stability: 8-Aminoquinolines are sensitive to oxidation; stabilization via sulfonation (e.g., 6-methoxy-8-aminoquinoline-N-methylenesulphonate) is documented .

Key Research Findings

- This compound: Preliminary studies suggest synergistic effects with transition metals (e.g., Fe³⁺) in antimicrobial assays .

- 5-Fluoro-6-methoxy-8-aminoquinoline: Shows 90% inhibition of Plasmodium falciparum at 10 μM concentration, outperforming non-fluorinated analogs .

- 8-[(4-Aminopentyl)amino]-6-methoxyquinoline: Reduces parasitemia by 95% in murine malaria models, highlighting structural optimization for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.